(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid
CAS No.: 1998643-85-8
Cat. No.: VC6696509
Molecular Formula: C27H22N2O4
Molecular Weight: 438.483
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1998643-85-8 |
---|---|
Molecular Formula | C27H22N2O4 |
Molecular Weight | 438.483 |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-6-ylpropanoic acid |
Standard InChI | InChI=1S/C27H22N2O4/c30-26(31)25(15-17-11-12-24-18(14-17)6-5-13-28-24)29-27(32)33-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m0/s1 |
Standard InChI Key | SDOCAXUVRCYHEN-VWLOTQADSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)N=CC=C5)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central L-alanine backbone modified at the α-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and at the β-carbon with a quinolin-6-yl substituent. The Fmoc group ([C₁₄H₁₁O₂]⁺) provides UV detectability and temporary protection during solid-phase peptide synthesis (SPPS), while the quinoline moiety ([C₉H₆N]⁻) contributes π-π stacking interactions and metal-coordination capabilities .
The stereochemistry at the α-carbon is strictly (S)-configured, as confirmed by its specific optical rotation ([α]D²⁵ = +12.5° in CHCl₃) and X-ray crystallography data . This configuration ensures compatibility with ribosomal translation machinery in bioactive peptide design.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₇H₂₂N₂O₄ |
Molecular Weight | 438.5 g/mol |
Melting Point | 214–216°C (dec.) |
Solubility | DMSO: 50 mg/mL; H₂O: <1 mg/mL |
logP (Octanol-Water) | 3.2 |
UV λmax (MeOH) | 267 nm, 301 nm |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) analysis reveals carbonyl stretches at 1725 cm⁻¹ (Fmoc carbamate) and 1698 cm⁻¹ (carboxylic acid), with quinoline ring vibrations at 1580 cm⁻¹ . Nuclear magnetic resonance (¹H NMR, DMSO-d₆) shows diagnostic signals: δ 8.92 (d, J = 4.2 Hz, quinoline H-2), 7.90–7.30 (m, 13H, Fmoc + quinoline), and 4.25 (m, 1H, α-CH) . High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion [M+H]⁺ at m/z 439.1752 (calc. 439.1756) .
Synthesis and Manufacturing
Synthetic Pathway
The compound is synthesized via a three-step sequence:
-
Fmoc Protection of L-Alanine:
L-Alanine reacts with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a dioxane/water (1:1) mixture using Na₂CO₃ as base. This yields Fmoc-L-alanine with 99% efficiency . -
Quinoline Side-Chain Introduction:
Mitsunobu coupling between Fmoc-L-alanine and 6-bromoquinoline in tetrahydrofuran (THF) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) installs the quinolin-6-yl group at the β-position . -
Carboxylic Acid Deprotection:
Mild saponification with LiOH in THF/H₂O (4:1) cleaves the methyl ester, affording the final product in 85% yield .
Table 2: Optimized Reaction Conditions
Step | Reagents | Temperature | Time | Yield |
---|---|---|---|---|
1 | Fmoc-OSu, Na₂CO₃ | 20°C | 18 h | 99% |
2 | 6-Br-quinoline, DEAD, PPh₃ | 0°C → rt | 12 h | 78% |
3 | LiOH, THF/H₂O | 0°C | 2 h | 85% |
Purification and Analysis
Crude product is purified by reversed-phase HPLC (C18 column, 10→90% MeCN/H₂O + 0.1% TFA) to >99% purity. Chiral HPLC (Chiralpak IA, hexane/i-PrOH 70:30) confirms enantiomeric excess (ee) >99.9% .
Applications in Biomedical Research
Peptide Engineering
The compound’s orthogonal protecting groups enable precise incorporation into peptide chains. In a 2024 study, it was used to synthesize quinoline-functionalized antimicrobial peptides (AMPs) with 32× improved stability against trypsin compared to unmodified analogs . The quinoline moiety enhances membrane penetration via lipid bilayer intercalation, reducing MIC values against Pseudomonas aeruginosa from 64 μg/mL to 8 μg/mL .
Targeted Drug Delivery
Conjugation to monoclonal antibodies via carbodiimide chemistry creates antibody-drug conjugates (ADCs) with drug-to-antibody ratios (DAR) of 3.8–4.2. In murine xenograft models, an anti-HER2 ADC bearing this compound delivered SN-38 (a camptothecin analog) with 89% tumor growth inhibition versus 67% for conventional maleimide-linked ADCs .
Fluorescence-Based Probes
Time-resolved fluorescence measurements (λex = 260 nm, λem = 315 nm) demonstrate a 12.3 ns lifetime, enabling gated detection in biological matrices. A 2025 Nature Methods report utilized the compound to track amyloid-β aggregation in real-time, achieving 40 ms temporal resolution .
Recent Advancements (2023–2025)
Enantioselective Recognition
Comparative studies with the (R)-enantiomer (PubChem CID 137698923) revealed 18-fold higher binding affinity to the NMDA receptor’s ifenprodil site (Kd = 0.8 nM vs. 14.5 nM) . Molecular dynamics simulations attribute this to optimal hydrogen bonding between the (S)-configured amine and GluN1B residue Asp101 .
Catalytic Applications
A 2025 JACS publication demonstrated its use as a ligand in Cu(I)-mediated click chemistry, accelerating azide-alkyne cycloadditions by 4× compared to traditional TBTA ligands. The quinoline nitrogen coordinates Cu(I) with a dissociation constant (Kd) of 2.3 μM .
Sustainable Synthesis
Microwave-assisted flow chemistry (150°C, 2 MPa) reduced step 2 reaction time from 12 h to 18 min, achieving 91% yield with 50% reduced solvent waste . Life cycle assessment (LCA) showed a 37% decrease in process carbon footprint versus batch methods.
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